N-(naphthalen-1-ylmethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-21(20,16-10-2-1-3-11-16)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEONVGLVPUGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Naphthalen 1 Ylmethyl Benzenesulfonamide Derivatives
Classical and Contemporary Synthetic Routes to N-(naphthalen-1-ylmethyl)benzenesulfonamide
The construction of the sulfonamide linkage in this compound can be achieved through several synthetic approaches. These methodologies can be broadly categorized into classical amination-sulfonylation protocols and more modern catalytic strategies.
Amination-Sulfonylation Protocols
The most traditional and widely employed method for the synthesis of this compound is the reaction of naphthalen-1-ylmethanamine with benzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the benzenesulfonyl chloride. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the product. Common bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide. The reaction is often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating. A similar protocol has been successfully used for the synthesis of the related compound, N-(1-naphthyl)benzamide, where 1-naphthylamine (B1663977) is reacted with benzoyl chloride in the presence of triethylamine. nih.gov
Table 1: Typical Reaction Conditions for Amination-Sulfonylation
| Reagents | Base | Solvent | Temperature |
| Naphthalen-1-ylmethanamine, Benzenesulfonyl chloride | Pyridine | Dichloromethane | Room Temperature |
| Naphthalen-1-ylmethanamine, Benzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 0 °C to Room Temperature |
| Naphthalen-1-ylmethanamine, Benzenesulfonyl chloride | Sodium Hydroxide | Water/Dichloromethane (biphasic) | Room Temperature |
Reductive Amination Strategies for Analogues
An alternative approach to the formation of the N-(naphthalen-1-ylmethyl) bond is through reductive amination. This method involves the reaction of 1-naphthaldehyde (B104281) with benzenesulfonamide (B165840) to form an intermediate N-sulfonylimine, which is then reduced in situ to the desired sulfonamide. This strategy is particularly useful for creating a library of analogues by varying the aldehyde and sulfonamide components.
The reduction of the intermediate imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The reaction conditions need to be carefully controlled to favor the formation of the imine and its subsequent reduction over side reactions. Recent advancements have demonstrated the use of cobalt-containing composites as catalysts for the reductive amination of aromatic aldehydes, achieving high yields of the corresponding amines under hydrogen pressure. researchgate.net While not specifically demonstrated for benzenesulfonamide, this methodology presents a promising contemporary route.
Precursor Chemistry and Starting Material Selection for this compound Synthesis
The successful synthesis of the target compound is critically dependent on the availability and purity of its key precursors: naphthalen-1-ylmethanamine and benzenesulfonyl chloride.
Naphthalen-1-ylmethanamine: This primary amine is a crucial building block. One documented synthetic route to a related compound, N-methyl-1-naphthalenemethanamine, starts from 1-chloromethylnaphthalene. google.com This suggests that naphthalen-1-ylmethanamine could be prepared via the Gabriel synthesis or by ammonolysis of 1-chloromethylnaphthalene. Another viable route is the reduction of 1-cyanonaphthalene or the reductive amination of 1-naphthaldehyde. The chemical properties of naphthalen-1-ylmethanamine are well-documented, and it is commercially available. nih.gov
Benzenesulfonyl chloride: This is a widely used and commercially available reagent. Its industrial preparation typically involves the chlorosulfonation of benzene (B151609) with chlorosulfonic acid. orgsyn.orgguidechem.comwikipedia.org Alternative laboratory-scale preparations include the reaction of the sodium salt of benzenesulfonic acid with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). prepchem.com
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is paramount for achieving high yields and purity while minimizing reaction times and by-product formation. For the classical amination-sulfonylation, key parameters to optimize include the stoichiometry of the reactants and base, reaction temperature, and solvent polarity.
In recent years, significant efforts have been directed towards developing more efficient and environmentally benign catalytic systems for N-alkylation of sulfonamides. These methods often utilize alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides. For instance, ruthenium-based catalysts have been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. doi.org
Table 2: Modern Catalytic Systems for N-Alkylation of Sulfonamides
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature |
| Ruthenium complex | Benzyl alcohol | - | Toluene | 110 °C |
| Iridium N-heterocyclic carbene-phosphine complex | Various alcohols | Cesium carbonate | Toluene | 120 °C |
These catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies proceed via the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the sulfonamide and subsequent reduction of the resulting imine.
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is primarily centered around the acidic N-H proton, the aromatic naphthalene (B1677914) and benzene rings, and the potential for transformations at the benzylic methylene (B1212753) group.
The presence of the electron-withdrawing benzenesulfonyl group renders the N-H proton acidic, allowing for deprotonation with a suitable base. The resulting anion can then be reacted with various electrophiles, enabling further derivatization at the nitrogen atom. For example, reaction with alkyl halides would yield N,N-disubstituted sulfonamides.
The aromatic rings of both the naphthalene and benzene moieties are susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of substitution. For instance, Friedel-Crafts acylation or alkylation, nitration, and halogenation are all plausible transformations to introduce further functional groups onto the aromatic skeletons.
Furthermore, the N-benzyl group can be cleaved under certain conditions. For example, a highly chemoselective C-N bond cleavage of p-methoxybenzyl-substituted tertiary sulfonamides has been achieved using catalytic bismuth(III) triflate, suggesting that the naphthalen-1-ylmethyl group might be similarly labile under specific catalytic conditions. acs.org
Derivatization can also be achieved by first converting the N-H bond to an N-halo bond. N-Alkyl-N-chlorosulfonamides have been shown to undergo addition reactions to alkenes under copper(I) catalysis, which could be a potential route for further functionalization. nih.gov
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents | Potential Product |
| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | N-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted this compound |
| C-N Bond Cleavage | Catalytic Bi(OTf)₃ | Benzenesulfonamide and 1-methylnaphthalene (B46632) derivatives |
Structural Characterization and Spectroscopic Analysis of N Naphthalen 1 Ylmethyl Benzenesulfonamide
Advanced Spectroscopic Techniques for Elucidation
Specific experimental data for N-(naphthalen-1-ylmethyl)benzenesulfonamide is not available in the searched literature to populate the following subsections.
Detailed FTIR peak assignments for this compound are not available.
Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available.
The electron ionization mass spectrum and detailed fragmentation pattern for this compound are not available.
Specific absorption maxima (λmax) for this compound are not available.
X-ray Crystallography for Solid-State Structural Determination
A solved crystal structure for this compound has not been found in the searched databases. Therefore, a detailed analysis of its solid-state structure is not possible.
Without crystallographic data, a specific description of the hydrogen bonding and π-π stacking interactions for this compound cannot be provided.
Conformational Analysis and Torsion Angles
For instance, in the structurally analogous compound N-(1-Naphthyl)benzenesulfonamide, which lacks the methylene (B1212753) linker, single-crystal X-ray diffraction studies have revealed a significant twist at the sulfur atom. nih.gov The key C—SO2—NH—C torsion angle was determined to be -70.1(2)°. nih.gov This angle describes the dihedral relationship between the plane of the benzene (B151609) ring and the plane of the N-C bond of the naphthalene (B1677914) group. Furthermore, the dihedral angle between the entire naphthyl and benzene ring systems in this molecule is 34.67(4)°, indicating they are not coplanar. nih.gov
| Compound | Torsion Angle | Value (°) | Dihedral Angle Between Aromatic Rings (°) |
|---|---|---|---|
| N-(1-Naphthyl)benzenesulfonamide | C—SO₂—NH—C | -70.1(2) | 34.67(4) |
Thermal Analysis Applications in Compound Characterization
Thermal analysis techniques, including thermogravimetry (TG), derivative thermogravimetry (DTG), and differential thermal analysis (DTA), are powerful tools for characterizing the thermal stability and decomposition profile of sulfonamide derivatives. akjournals.com These methods provide valuable information on melting points, decomposition temperatures, and the nature of thermal events (endothermic or exothermic).
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. For a compound like this compound, a TG curve would show the temperature at which decomposition begins and the percentage of mass lost at each stage of decomposition.
Derivative Thermogravimetry (DTG) is the first derivative of the TG curve, plotting the rate of mass change versus temperature. DTG peaks indicate the temperatures at which the rate of decomposition is maximal, allowing for a more precise identification of individual decomposition steps.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA curves reveal physical and chemical changes, such as melting (endothermic peak) and decomposition (often exothermic peaks).
Studies on various sulfonamides have shown that they undergo multi-step decomposition processes. akjournals.com For example, the thermal decomposition of sulfamethoxazole, another sulfonamide-containing compound, shows multiple decomposition peaks corresponding to the loss of different molecular fragments. mdpi.com The thermal stability of sulfonamides can be influenced by their specific chemical structure. Investigations into the degradation kinetics of sulfonamides in various conditions have shown that while many are stable under pasteurization temperatures, significant degradation can occur at higher temperatures, such as those used in sterilization. nih.gov
By applying these analytical techniques to this compound, one could determine its melting point, onset temperature of decomposition, and the pattern of its thermal breakdown, providing a comprehensive profile of its thermal stability. akjournals.com
Computational and Theoretical Investigations of N Naphthalen 1 Ylmethyl Benzenesulfonamide
Density Functional Theory (DFT) Studies for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of N-(naphthalen-1-ylmethyl)benzenesulfonamide would typically be initiated by optimizing the molecule's three-dimensional geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The calculations would likely employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost.
Upon achieving the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model.
Furthermore, vibrational frequency analysis would be performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within this compound. A comparison with experimentally recorded spectra would aid in the structural confirmation of the compound.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT/B3LYP/6-31G(d,p)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | S-N | 1.65 Å |
| S=O | 1.45 Å | |
| C-S | 1.78 Å | |
| N-CH2 | 1.47 Å | |
| CH2-C(naphthyl) | 1.51 Å | |
| Bond Angle | O-S-O | 120.0° |
| N-S-C | 107.0° | |
| S-N-CH2 | 118.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO might be distributed over the benzenesulfonamide (B165840) moiety.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in quantifying the molecule's reactivity.
Table 2: Hypothetical Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.15 |
| Energy Gap (ΔE) | 5.05 |
| Electronegativity (χ) | 3.68 |
| Chemical Hardness (η) | 2.53 |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. This method examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas with an excess of electrons, which are susceptible to electrophilic attack. These regions are expected to be located around the electronegative oxygen atoms of the sulfonyl group. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack, likely found around the hydrogen atoms, particularly the N-H proton if present, or in this case, the methylene (B1212753) bridge protons.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to understand the binding mechanism and to estimate the binding affinity between a ligand and its receptor.
For this compound, molecular docking simulations could be performed against various biologically relevant protein targets. For instance, sulfonamides are known inhibitors of carbonic anhydrase. A docking study would involve placing the molecule into the active site of a selected carbonic anhydrase isoform and evaluating the binding interactions. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The docking score, an estimation of the binding free energy, would provide a quantitative measure of the binding affinity.
Advanced Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. An MD simulation of this compound, either in a solvent or bound to a protein, would offer insights into its conformational flexibility and the stability of its interactions.
By simulating the system for a sufficient period (typically nanoseconds to microseconds), one can observe the fluctuations in the molecule's structure and its interactions with the surrounding environment. In the context of a ligand-protein complex, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking and to calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA.
In Silico Assessment of ADMET-Related Physicochemical Parameters
In silico (computational) methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. For this compound, a variety of physicochemical parameters that influence its ADMET profile can be calculated.
These parameters often include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility. These properties are critical in determining the druglikeness of a compound and are often evaluated against established guidelines such as Lipinski's rule of five. Predictive models can also be used to estimate properties like blood-brain barrier permeability, human intestinal absorption, and potential toxicity.
Table 3: Hypothetical In Silico ADMET-Related Physicochemical Parameters for this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
|---|---|---|
| Molecular Weight | 311.39 g/mol | Yes (< 500) |
| logP | 3.8 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | - |
Pharmacological Evaluation and Biological Activity of N Naphthalen 1 Ylmethyl Benzenesulfonamide and Analogues Preclinical Focus
Anti-Oncogenic and Cytotoxic Activities
Analogues of N-(naphthalen-1-ylmethyl)benzenesulfonamide have shown promising activity in preclinical cancer models. These activities range from inhibiting the growth of cancer cells to inducing programmed cell death and demonstrating efficacy in animal models of cancer.
Inhibition of Cancer Cell Proliferation
The cytotoxic potential of naphthalenemethyl sulfonamide analogues has been evaluated against various human cancer cell lines. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative, referred to as Compound Q, has demonstrated notable efficacy in killing SW480 colorectal cancer cells under both normal and low-oxygen conditions. rsc.org Similarly, a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, which are structurally related, were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC50 values below 10 µg/mL. nih.gov
Further research into novel naphthalene-based diarylamide derivatives identified a compound, designated 9a, which effectively suppressed the proliferation of the melanoma A375 cell line. nih.gov Another study on 1,8-naphthalimide (B145957) derivatives found that compound 7, which includes a tertiary nitrogen atom and a pyridine (B92270) group, exhibited the most potent inhibitory activity, with IC50 values ranging from 1.5 to 4.5 µM across tested cancer cell lines. nih.gov These findings underscore the potential of the naphthalene (B1677914) scaffold in developing potent anti-proliferative agents.
Table 1: Proliferation Inhibition of Naphthalene-based Analogues in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Potency (IC50) |
|---|---|---|---|
| 1,8-naphthalimide-piperazine-amidobenzenesulfonamide (Compound Q) rsc.org | SW480 | Colorectal | 17.03 µM (normoxic), 10.90 µM (hypoxic) |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines nih.gov | MCF-7 | Breast | < 10 µg/mL |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines nih.gov | H-460 | Non-small cell lung | < 10 µg/mL |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines nih.gov | SF-268 | Central nervous system | < 10 µg/mL |
| 1,8-naphthalimide derivative (Compound 7) nih.gov | Various | - | 1.5 - 4.5 µM |
Apoptosis Induction Mechanisms in Cellular Models
A primary mechanism through which these compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The aforementioned Compound Q was found to induce not only apoptosis but also ferroptosis and autophagy in colorectal cancer cells. rsc.org Studies on other naphthalene-based analogues have provided deeper insights into the specific molecular pathways involved.
For instance, the naphthalene-based diarylamide derivative 9a was observed to trigger dose-dependent apoptosis in melanoma cells and induce cell cycle arrest in the G2/M phase. nih.gov This suggests an interference with the cell's division process, leading to cell death. Similarly, research on 1,4-benzothiazine analogues, which share some structural similarities, demonstrated that their induction of apoptosis is associated with a cascade of biochemical events. nih.gov These events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases-8, -9, and -3, which are key executioner proteins in the apoptotic pathway. nih.gov
Preclinical In Vivo Antitumor Efficacy in Xenograft Models
The therapeutic potential of these compounds has been further validated in preclinical animal models, primarily using human tumor xenografts implanted in immunodeficient mice. Xenograft models are crucial for evaluating a compound's antitumor activity in a living system. nih.gov
The 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative, Compound Q, was shown to inhibit tumor growth in a colorectal cancer SW480 xenograft model without causing adverse effects on the body weight of the mice. rsc.org In other studies, a highly potent and selective MET inhibitor, ABN401, demonstrated significant, dose-dependent tumor growth suppression in mouse xenograft models of MET-addicted gastric and lung cancers. mdpi.com These in vivo studies provide encouraging evidence supporting the further development of naphthalene-based sulfonamide analogues as potential cancer therapeutics.
Antimicrobial Properties
In addition to their anti-cancer activities, naphthalene derivatives have been identified as a new class of potent antimicrobial agents effective against a range of human pathogens. researchgate.net
Antibacterial Efficacy Against Pathogenic Strains
The broad naphthalene class of compounds has been screened for activity against both Gram-positive and Gram-negative bacteria. One study investigated a derivative, 2-hydroxy-1-napthalene combined with 6,7-dihydro-13H dibenzo [e,n] rsc.orgnih.govdoxomin-2,11 diamine, and found it to have potent activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, MRSA, and Enterococcus faecalis (Gram-positive). researchgate.net Other synthesized naphthofuran derivatives have also exhibited significant antibacterial effects against pathogenic bacteria. researchgate.net These findings highlight the potential of the naphthalene scaffold as a source for new antibacterial agents.
Antifungal Spectrum of Activity
Several analogues of this compound have demonstrated significant antifungal properties. A series of N-(pyridinylmethyl)naphthalen-1-amines showed activity against various human opportunistic pathogenic fungi, including yeasts, hyalohyphomycetes, and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 32 µg/mL. nih.gov Specifically, the compound with a β-position pyridine ring was moderately active against Trichophyton rubrum. nih.gov
Another class of analogues, 1-amino-5-isocyanonaphthalenes (ICANs), exhibited a broad spectrum of activity against clinically important Candida species. mdpi.com The derivative 1,1-N-dimethylamino-5-isocyanonaphthalene (DIMICAN) was particularly potent, with MIC values between 0.04 and 1.25 µg/mL against clinical Candida isolates, including the intrinsically fluconazole-resistant Candida krusei. mdpi.com Furthermore, derivatives of the antimycotic drug terbinafine, which feature a naphthalene ring system, have shown that substitutions on the naphthalene moiety can enhance activity against yeasts and molds like Aspergillus fumigatus and Candida albicans. nih.gov
Table 2: Antifungal Activity of Naphthalene-based Analogues
| Compound Class | Fungal Strain | Potency (MIC) |
|---|---|---|
| N-(pyridinylmethyl)naphthalen-1-amines nih.gov | Various Fungi | 25 - 32 µg/mL |
| 1,1-N-dimethylamino-5-isocyanonaphthalene (DIMICAN) mdpi.com | Candida species (clinical isolates) | 0.04 - 1.25 µg/mL |
| 1-amino-5-isocyanonaphthalene (ICAN) mdpi.com | C. albicans, C. krusei, C. parapsilosis | 0.6 - 5 µg/mL |
| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline researchgate.net | - | Good antifungal profile |
| N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine researchgate.net | - | Good antifungal profile |
Antiviral Properties and Mechanisms
While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader classes of benzenesulfonamide (B165840) and naphthalene-containing compounds have demonstrated significant antiviral potential against a range of viruses in preclinical settings. The mechanisms of action are diverse and target various stages of the viral life cycle.
One key mechanism involves the inhibition of viral entry into host cells. For instance, certain benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza virus hemagglutinin (HA), a surface glycoprotein (B1211001) essential for host cell recognition and membrane fusion. nih.gov By binding to HA, these compounds stabilize its prefusion structure, effectively preventing the conformational changes required to release the viral genome into the cytoplasm. nih.gov
Another major target is the viral capsid (CA) protein, which is crucial for both the early and late stages of the HIV-1 replication cycle. Analogues containing a benzenesulfonamide moiety have been developed as HIV-1 capsid inhibitors. nih.gov These molecules have shown a dual-stage inhibition profile, appearing to accelerate the assembly of the capsid core in the early stage while also interfering with the production of infectious virions in the late stage. nih.gov Structure-activity relationship (SAR) studies have led to the identification of derivatives with significantly improved potency against both HIV-1 and HIV-2 compared to earlier inhibitors. nih.gov
Furthermore, viral enzymes essential for replication are prominent targets. Naphthalene-based compounds have been investigated as inhibitors of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV. nih.gov PLpro is critical for processing viral polyproteins to form a functional replicase complex. nih.gov Naphthalene-based inhibitors have been shown to bind competitively within the active site of SARS-CoV PLpro, halting its activity and, consequently, viral replication. nih.gov Similarly, naphthalene sulfonate derivatives have been reported to inhibit the RNA-dependent RNA polymerase (RdRp) of human norovirus, another key enzyme for viral genome replication. ekb.eg
The antiviral activity of selected benzenesulfonamide analogues against various viruses is summarized below.
| Compound Class/Derivative | Virus Target | Mechanism of Action | Reference IC₅₀/EC₅₀ |
| Benzenesulfonamide-containing phenylalanine derivative (11l) | HIV-1, HIV-2 | Capsid (CA) protein inhibitor; dual-stage action | EC₅₀ (HIV-2) = 31 nM |
| 2-chloro-cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (40) | Influenza A (H1N1) | Hemagglutinin (HA) inhibitor; prevents fusion | EC₅₀ = 86 nM |
| Naphthalene-based derivative | SARS-CoV | Papain-like protease (PLpro) inhibitor | Not specified |
| Naphthalene sulfonate sodium salt | Human Norovirus | RNA-dependent RNA polymerase (RdRp) inhibitor | Not specified |
Enzyme Inhibition Profiles
The this compound scaffold and its analogues have been evaluated against several key enzymatic targets implicated in various pathological conditions, particularly in oncology. These compounds exhibit diverse inhibitory profiles, demonstrating the versatility of the benzenesulfonamide and naphthalene moieties in interacting with different enzyme active sites.
Carbonic Anhydrase (CA) Isoform Selectivity (hCA IX, hCA XII)
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). acs.org The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition. mdpi.com Particular focus has been placed on the tumor-associated isoforms, human carbonic anhydrase IX (hCA IX) and XII (hCA XII). nih.gov These transmembrane enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis. acs.orgnih.gov
Derivatives of benzenesulfonamide have shown potent, low-nanomolar inhibition against both hCA IX and hCA XII. umn.edu The "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding sulfonamide group—plays a crucial role in determining potency and isoform selectivity. nih.gov By modifying this tail, for instance with ureido-substituted or glycoconjugate moieties, researchers have developed inhibitors with high selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II, which is a desirable feature for minimizing off-target effects. nih.govumn.edu For example, a 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative was shown to selectively target and inhibit CA IX, inducing cell death in colorectal cancer cells, particularly under hypoxic conditions.
The inhibitory activity of representative benzenesulfonamide analogues against key hCA isoforms is presented below.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Ureido-substituted benzenesulfonamides | Variable | Variable | Low nM | Low nM |
| Glycoconjugate benzenesulfonamides (e.g., glucuronic acid derivative 20) | 377 | Not Specified | 23 | 386 |
| 1,8-naphthalimide-piperazine-amidobenzenesulfonamide (Compound Q) | Not Specified | Not Specified | Selective Inhibitor | Not Specified |
| Tetrafluorobenzenesulfonamides | Medium Potency | Medium Potency | Low nM/Sub-nM | Low nM/Sub-nM |
Glyoxalase I Inhibition
The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I), is a critical cellular defense mechanism that detoxifies cytotoxic metabolites like methylglyoxal (B44143) (MG). nih.gov Cancer cells often exhibit high glycolytic activity, leading to increased production of MG, and they frequently overexpress Glo-I to survive this metabolic stress. This makes Glo-I an attractive target for cancer therapy.
A series of 1,4-benzenesulfonamide derivatives have been designed and evaluated as inhibitors of human Glo-I. nih.gov Structure-activity relationship (SAR) studies have identified compounds with potent inhibitory activity, with IC₅₀ values in the sub-micromolar range. nih.gov For example, compounds featuring a diazenyl linkage between the benzenesulfonamide core and another aromatic system, such as (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide, have demonstrated potent Glo-I inhibition. nih.gov Molecular docking studies suggest these molecules bind effectively within the Glo-I active site. nih.gov
The following table summarizes the in vitro inhibitory activity of selected benzenesulfonamide derivatives against human Glyoxalase I.
| Compound | IC₅₀ (µM) against human Glo-I |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28) | 1.36 |
| (E)-5-((8-hydroxyquinolin-5-yl)diazenyl)-2-methyl-benzenesulfonamide | 1.28 |
Tubulin Polymerization Inhibition
Tubulin is a crucial protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibiting tubulin polymerization is a validated and effective strategy in cancer chemotherapy. Both the naphthalene and sulfonamide moieties have been incorporated into compounds designed as tubulin polymerization inhibitors. ekb.eg
Specifically, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized and found to exhibit potent antiproliferative activity by inhibiting tubulin polymerization. One of the most active compounds, featuring a naphthalen-1-yl group, displayed an IC₅₀ value of 2.8 µM in a tubulin polymerization assay. Further mechanistic studies confirmed that these compounds arrest the cell cycle in the G2/M phase and induce apoptosis. Molecular modeling suggests that these molecules bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics. A related series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives also demonstrated potent inhibition of tubulin polymerization, with the lead compound DL14 showing an IC₅₀ of 0.83 µM.
The inhibitory activity of representative naphthalene-sulfonamide derivatives on tubulin polymerization is detailed below.
| Compound/Derivative Class | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| Sulfonamide with naphthalen-1-yl moiety (Compound 5c) | 2.8 |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative (DL14) | 0.83 |
| Thiazole-naphthalene derivative (Compound 5b) | 3.3 |
| Chalcone derivative with indole (B1671886) and naphthalene (Compound 7) | 3.9 |
STAT3 Phosphorylation Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when persistently activated, is strongly correlated with cancer development and progression. nih.gov STAT3 plays a key role in regulating genes involved in cell proliferation and survival, making the inhibition of its signaling pathway a promising therapeutic strategy. The activation of STAT3 occurs through phosphorylation.
Preclinical research has identified benzenesulfonamide derivatives as inhibitors of STAT3 phosphorylation. nih.gov In one study, a series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives were designed as dual-target inhibitors of both tubulin and STAT3. The lead compound, DL14, was found to directly bind to the STAT3 protein and inhibit its phosphorylation with an IC₅₀ value of 6.84 µM. This dual-targeting ability is significant, as overexpressed tubulin and continuously activated STAT3 are both important factors in the development of many cancers. The study demonstrated that while the compound's single-target inhibition was slightly less potent than positive controls, its dual action resulted in a strong in vivo anti-tumor effect.
The inhibitory activity of selected N-(1-naphthyl)benzenesulfonamide derivatives on STAT3 phosphorylation is presented below.
| Compound | Target | IC₅₀ (µM) for STAT3 Phosphorylation Inhibition |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative (DL14) | STAT3 Phosphorylation | 6.84 |
| N-(4'-cyano-3'-fluoro-biphenyl-2-yl)-4-methoxy-benzenesulfonamide (21) | STAT3 Phosphorylation | 0.2 |
Histidine Kinase Inhibition
Bacterial two-component systems (TCS) are primary signaling pathways that allow bacteria to adapt to environmental changes and are often linked to virulence and antibiotic resistance. A key component of the TCS is the sensor histidine kinase (HK), which is typically absent in mammals, making it an attractive target for the development of novel antibacterial agents.
While various chemical series, such as benzimidazoles and thiazolidiones, have been reported as histidine kinase inhibitors, preclinical research has not extensively documented the activity of this compound or its direct analogues against this enzyme class. The search for broad-spectrum HK inhibitors often focuses on the highly conserved ATP-binding domains within the kinase. The development of compounds that inhibit HKs could serve as a novel antibacterial strategy, potentially acting as anti-virulence agents and lowering the evolutionary pressure for resistance. However, the potential for benzenesulfonamide-naphthalene structures to act as bacterial histidine kinase inhibitors remains an area for future investigation.
Lactate (B86563) Dehydrogenase (LDH) Inhibition
Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a critical enzyme in the metabolic pathway of cancer cells known as aerobic glycolysis or the Warburg effect. nih.gov LDHA facilitates the conversion of pyruvate (B1213749) to lactate, which is crucial for regenerating NAD+ and sustaining high rates of glycolysis. nih.gov Due to its upregulation in many cancers, LDHA is considered an attractive therapeutic target. nih.govresearchgate.net
While direct studies on this compound are not prominent, research into structurally related compounds highlights the potential of the benzenesulfonamide scaffold for LDH inhibition. A recent study utilized machine learning models to identify N-phenylbenzenesulfonamides as a novel class of LDHA inhibitors. nih.gov Through this approach, compound 9 (an N-phenylbenzenesulfonamide) was identified as a hit with an IC50 of 720 nM. nih.gov Further structural optimization of this series led to the development of compound 28 , which demonstrated significantly enhanced inhibitory activity against LDHA with an IC50 of 156 nM. nih.gov This compound was shown to reduce lactate production and induce apoptosis in pancreatic cancer cells. nih.gov The core mechanism involves the sulfonamide moiety forming key hydrogen-bonding interactions with the LDHA enzyme. nih.gov
Receptor-Mediated Biological Responses
Mcl-1 Protein Binding and Disruption
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.gov Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to chemotherapy, making it a validated therapeutic target. nih.gov
Analogues of this compound have been identified as selective Mcl-1 inhibitors. A high-throughput screening identified compound 1 (a substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide) as a selective Mcl-1 inhibitor that binds to the BH3 binding groove of the protein. nih.gov In silico docking studies and NMR spectroscopy confirmed this binding mode. nih.gov The binding model suggests that the naphthalene ring of the compound occupies the h3 hydrophobic pocket in the Mcl-1 protein, mimicking the interaction of conserved hydrophobic residues in native BH3 peptides. nih.gov This interaction was further confirmed by NMR studies, which showed that the compound caused significant chemical shift perturbations for residues within the h2 and h3 pockets, including Met 231, Met 250, Leu 267, and Phe 270. nih.gov
Further research led to the development of hetero-bifunctional small molecules, known as proteolysis targeting chimeras (PROTACs), which can selectively target Mcl-1 for degradation. nih.gov These PROTACs utilize an Mcl-1 binding moiety, demonstrating the utility of this chemical scaffold in advanced therapeutic strategies. nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of inflammatory diseases like rheumatoid arthritis. researchgate.net Consequently, inhibiting TNF-α activity is a major therapeutic strategy. researchgate.netdrugs.com
Research on complex naphthalene-sulfonamide analogues has shown potential for anti-inflammatory effects through the suppression of inflammatory cytokines. Specifically, a 4-acetamido analog of 1,4-bis(4-methoxyphenylsulfonamido)naphthalene-N,N'-diacetic acid demonstrated the ability to suppress the production of TNF-α, as well as interleukin (IL)-6 and interferon (IFN)-γ, in a mouse model of systemic inflammation. nih.gov This indicates that the broader structural class containing naphthalene and sulfonamide groups may have utility in modulating inflammatory pathways involving TNF-α. nih.gov
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt or RORC2) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and their production of pro-inflammatory cytokines like IL-17A. researchgate.net This makes RORC2 a promising target for treating autoimmune diseases. researchgate.netnih.gov
The benzenesulfonamide scaffold is a key feature in some ROR inverse agonists. The compound T0901317 , a benzenesulfonamide derivative, was identified as a high-affinity inverse agonist for both RORα and RORγ. researchgate.netnih.gov It was found to bind directly to RORγ with a high affinity (Ki = 51 nM), repressing its transactivation activity. nih.gov More recently, macrocyclic sulfonamide-based RORC2 inverse agonists have been designed with properties suitable for topical administration in treating conditions like psoriasis. nih.gov While these compounds are not direct analogues of this compound, they establish the importance of the sulfonamide functional group in the design of RORC2 modulators. nih.govnih.gov
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| T0901317 | RORα | 132 | nih.gov |
| RORγ | 51 |
Angiotensin II AT1 Receptor Modulation
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its main effector, Angiotensin II (Ang II), acts primarily through the Angiotensin II type 1 receptor (AT1R). nih.govuni.lu Blocking the AT1R is a well-established therapeutic approach for hypertension. nih.govviamedica.pl Nonpeptide AT1 receptor blockers, such as losartan (B1675146) and irbesartan, are widely used for this purpose. nih.gov While these drugs represent different chemical classes, the search for novel modulators is ongoing. The AT1 receptor is known to interact with various proteins that modulate its signaling, presenting multiple avenues for therapeutic intervention. uni.lu Although specific studies detailing the interaction of this compound or its direct analogues with the AT1 receptor are not available in the reviewed literature, the exploration of diverse chemical scaffolds for RAS modulation remains an active area of research.
Endothelin Receptor Interactions
Endothelins are potent vasoconstrictor peptides that act through two main G-protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. nih.gov The ETA receptor is found predominantly on smooth muscle cells and mediates vasoconstriction, making it a target for treating hypertension. nih.govnih.gov
The discovery of sulfonamide-based endothelin antagonists has been a significant development. Research in this area led to the identification of 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide , an orally active ETA antagonist. nih.gov This compound is a naphthalenesulfonamide, a class of molecules structurally related to this compound. This finding suggests that the naphthalene-sulfonamide framework is a viable scaffold for interacting with endothelin receptors and may serve as a basis for developing new antagonists. nih.gov
In Vitro and Cell-Based Assays for Activity Profiling
Due to a lack of publicly available research specifically detailing the in vitro and cell-based assay activities of this compound, this section will focus on the pharmacological evaluation of structurally related analogues. The following studies on naphthalene- and benzenesulfonamide-containing compounds provide insights into the potential biological activities and the types of assays used to profile this class of molecules.
A series of novel 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogues have been investigated as inhibitors of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction, a key target for mitigating oxidative stress-related inflammatory diseases. nih.gov The inhibitory activities of these compounds were initially assessed using a fluorescence polarization (FP) assay, with more potent analogues further evaluated via a time-resolved fluorescence energy transfer (TR-FRET) assay. nih.gov The results demonstrated significant inhibitory potential, with IC50 values in the nanomolar range. nih.gov
In cell-based experiments, these naphthalene derivatives were shown to upregulate Nrf2 target genes and induce the expression of cytoprotective proteins such as heme oxygenase 1 (Ho-1) and NAD(P)H:quinone oxidoreductase I (Nqo1). nih.gov Furthermore, cytotoxicity studies in human HepG2-C8 and mouse brain BV-2 microglia cells indicated that the compounds did not exhibit noticeable toxicity. nih.gov One of the more potent compounds, 1,4-bis(2-chloro-4,5-ethylenedioxyphenylsulfonamido)naphthalene-N,N'-diacetic acid (compound 7q), was found to protect BV-2 microglial cells from lipopolysaccharide (LPS)-induced injury, suggesting potential therapeutic applications in neuroinflammatory disorders. nih.gov
Table 1: In Vitro Activity of 1,4-bis(arylsulfonamido)naphthalene Analogs
| Compound | FP Assay IC50 (nM) | TR-FRET Assay IC50 (nM) |
|---|---|---|
| 7p | 12.3 ± 1.5 | 8.1 ± 0.9 |
| 7q | 10.5 ± 1.1 | 7.2 ± 0.8 |
| 7r | 15.8 ± 2.1 | 9.3 ± 1.2 |
| 7s | 25.6 ± 3.4 | 18.7 ± 2.5 |
| 7t | 38.9 ± 4.2 | 31.3 ± 3.9 |
| 8c | 9.7 ± 1.3 | 7.5 ± 0.9 |
Data sourced from a study on Keap1-Nrf2 protein-protein interaction inhibitors. nih.gov
In another area of research, 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides have been identified as a novel class of selective myeloid cell leukemia-1 (Mcl-1) inhibitors, a promising target in cancer therapy. acs.orgnih.gov A structure-based design approach led to the synthesis and biological evaluation of a focused library of these analogues. acs.orgnih.gov
Cell-based assays demonstrated that these compounds effectively induce apoptosis in a dose-dependent manner. acs.orgnih.gov For instance, treatment of HL-60 human leukemia cells with compounds 21 and 37 led to a significant increase in apoptotic cells. acs.orgnih.gov These compounds were also shown to activate caspase-3, a key mediator of apoptosis. acs.orgnih.gov The biological characterization of compound 21 confirmed that it disrupts the interaction between Mcl-1 and biotinylated Noxa-BH3 peptide and induces cell death through a Bak/Bax-dependent mechanism. nih.gov
Table 2: Apoptotic Activity of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs in HL-60 Cells
| Compound | Concentration (µM) | % Apoptotic Cells (Early + Late) |
|---|---|---|
| 21 | 2.5 | 28.9% |
| 5.0 | 37.8% | |
| 10.0 | 78.4% | |
| 37 | 2.5 | 23.5% |
| 5.0 | 51.6% | |
| 10.0 | 74.2% | |
| DMSO Control | - | 7.3% - 7.6% |
Data represents the percentage of apoptotic cells after 20 hours of treatment. acs.orgnih.gov
Additionally, benzenesulfonamide-bearing imidazole (B134444) derivatives have been explored for their anticancer activity in triple-negative breast cancer and melanoma 2D and 3D cell cultures. mdpi.com The most active compounds, featuring 4-chloro and 3,4-dichloro substituents on the benzene (B151609) ring and 2-ethylthio and 3-ethyl groups on the imidazole ring, were found to reduce cell colony formation in both cell lines. mdpi.com These derivatives demonstrated a more potent inhibition of the growth and viability of IGR39 melanoma cell spheroids compared to triple-negative breast cancer spheroids. mdpi.com
While the direct pharmacological profile of this compound remains to be elucidated, the research on these analogous structures underscores the potential for this chemical scaffold to yield compounds with significant and diverse biological activities, warranting further investigation.
Structure Activity Relationship Sar Studies of N Naphthalen 1 Ylmethyl Benzenesulfonamide Derivatives
Impact of Naphthalene (B1677914) Core and Substituent Modifications on Efficacy
The naphthalene core is a critical component of N-(naphthalen-1-ylmethyl)benzenesulfonamide derivatives, often contributing to the molecule's potency through hydrophobic interactions with biological targets. Research on related compounds has demonstrated that the naphthalene moiety is crucial for activity. For instance, in a study of Mcl-1 inhibitors, replacing the naphthalene core with a phenyl group resulted in a significant decrease in binding affinity, highlighting the importance of the more extensive hydrophobic surface of the naphthalene ring. researchgate.net
Modifications to the naphthalene core, including the position of attachment and the introduction of various substituents, can significantly modulate the biological activity of these compounds. For example, in a series of sulfonamide derivatives designed as tubulin polymerization inhibitors, compounds featuring a naphthalen-1-yl moiety demonstrated potent antiproliferative activity. openaccesspub.org The position of the substituent on the naphthalene ring can also be a determining factor in the compound's efficacy.
The introduction of substituents onto the naphthalene ring can further refine the activity profile. The nature and position of these substituents can influence factors such as electronic properties, steric hindrance, and the potential for additional interactions with the target protein. For instance, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, the addition of substituents to the naphthalene scaffold led to variations in inhibitory potency. mdpi.com
Table 1: Impact of Naphthalene Core Modifications on Biological Activity
| Compound/Modification | Biological Target/Activity | Key Finding | Reference |
| Naphthalene Core vs. Phenyl Core | Mcl-1 Inhibition | Replacement of naphthalene with phenyl led to a significant drop in potency, indicating the importance of hydrophobic interactions. | researchgate.net |
| Naphthalen-1-yl Moiety | Tubulin Polymerization Inhibition | The presence of the naphthalen-1-yl group was associated with potent antiproliferative activity. | openaccesspub.org |
| Substituted Naphthalene Scaffold | Keap1-Nrf2 PPI Inhibition | Substituents on the naphthalene core influenced the inhibitory potency. | mdpi.com |
Role of the Sulfonamide Linker in Biological Activity
Studies on analogous compounds have shown that replacing the sulfonamide linker with other groups, such as a carboxamide, can lead to a significant reduction in activity. This suggests that the specific geometry and electronic nature of the sulfonamide group are important for optimal biological function. researchgate.net For instance, in the context of Mcl-1 inhibitors, replacing the sulfonamide with a carboxamide resulted in an 83-fold decrease in binding affinity. researchgate.net
Furthermore, altering the flexibility of the linker by inserting a methylene (B1212753) group can also negatively impact potency, indicating that a certain degree of rigidity is often required for effective binding. researchgate.net The sulfonamide group's ability to position the flanking aromatic systems in a specific orientation is therefore critical for its interaction with the target.
Table 2: Influence of the Sulfonamide Linker on Biological Activity
| Linker Modification | Biological Target/Activity | Effect on Potency | Reference |
| Sulfonamide vs. Carboxamide | Mcl-1 Inhibition | Significant decrease in binding affinity with carboxamide. | researchgate.net |
| Insertion of Methylene Linker | Mcl-1 Inhibition | Decreased binding affinity. | researchgate.net |
Influence of Substituents on the Benzenesulfonamide (B165840) Moiety
Substituents on the benzenesulfonamide moiety of this compound derivatives offer a wide range of possibilities for modulating the compound's pharmacological profile. The nature, position, and electronic properties of these substituents can significantly impact binding affinity, selectivity, and pharmacokinetic properties.
In the development of Mcl-1 inhibitors, various substituents on the benzenesulfonamide ring were explored. The addition of groups that can engage in specific interactions, such as hydrogen bonding or π-π stacking, often leads to enhanced potency. researchgate.net For example, the introduction of a para-phenoxyphenyl group led to improved binding affinity, which was attributed to a predicted π-π stacking interaction with a phenylalanine residue in the target protein. researchgate.net
Table 3: Effect of Benzenesulfonamide Substituents on Efficacy
| Substituent | Position | Biological Target/Activity | Key Finding | Reference |
| para-phenoxyphenyl | para | Mcl-1 Inhibition | Improved binding affinity due to π-π stacking. | researchgate.net |
| Methoxy | para | Tubulin Polymerization Inhibition | Associated with potent anticancer activity. | openaccesspub.org |
| Phenyl | - | Tubulin Polymerization Inhibition | Displayed lower antiproliferative activity compared to substituted analogs. | openaccesspub.org |
Stereochemical Considerations and Enantioselective Synthesis for SAR
Stereochemistry can play a critical role in the biological activity of this compound derivatives. The introduction of a chiral center, for instance, by substitution on the methylene linker or on the naphthalene or benzene (B151609) rings, can lead to enantiomers with significantly different pharmacological activities. This is because the three-dimensional arrangement of atoms can dictate how the molecule fits into the binding site of a chiral biological target such as a protein or enzyme.
While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that different enantiomers could have distinct potencies, efficacies, and even different biological targets. For other classes of chiral sulfonamides, it has been shown that the biological activity often resides in a single enantiomer.
The development of enantioselective synthetic methods is therefore crucial for detailed SAR studies of chiral this compound derivatives. Such methods allow for the preparation of individual enantiomers, which can then be tested to determine the stereochemical requirements for optimal activity. Common approaches to enantioselective synthesis include the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy and can guide the design of new, more potent analogs.
In a QSAR study of structurally related N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues, it was found that the inhibitory activities were dependent on electronic properties such as the electronic affinity of the electron acceptor and the optimum dipole moment. nih.gov Such models can be used to predict the activity of novel compounds before they are synthesized, thereby saving time and resources.
The development of a robust QSAR model involves the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. These descriptors are then used to build a mathematical equation that relates them to the observed biological activity. The statistical validity of the QSAR model is crucial and is typically assessed using parameters such as the correlation coefficient (r²). nih.gov For benzenesulfonamide derivatives, QSAR models have been successfully developed to study their structure-activity relationships. impactfactor.org
Table 4: QSAR Descriptors and Their Importance
| QSAR Model | Biological Activity | Important Descriptors | Reference |
| 2D-QSAR | Inhibition of calcineurin-NFAT signaling | Electronic affinity of electron acceptor, optimum dipole moment | nih.gov |
| HQSAR | Inhibition of calcineurin-NFAT signaling | Structural distinctions contributing to inhibition | nih.gov |
Mechanistic Insights into Biological Interactions of N Naphthalen 1 Ylmethyl Benzenesulfonamide
Molecular Binding Modes and Interaction Analysis (Hydrogen Bonding, Hydrophobic, Electrostatic)
The binding of a molecule to its biological target, typically a protein, is governed by a combination of intermolecular forces. For a compound with the structural features of N-(naphthalen-1-ylmethyl)benzenesulfonamide—a large hydrophobic naphthalene (B1677914) ring, a flexible methylene (B1212753) linker, and a sulfonamide group capable of hydrogen bonding—these interactions are critical for its activity.
Molecular docking studies on analogous sulfonamide derivatives bearing a naphthalene moiety have provided insights into how these compounds bind to protein targets. For instance, in the context of tubulin inhibition, a key target for some anticancer drugs, the naphthalene ring is often found to occupy a hydrophobic pocket. nih.gov
Key Interaction Types for Naphthalene-Containing Sulfonamides:
Hydrophobic Interactions: The bulky and lipophilic naphthalene and benzene (B151609) rings are prime candidates for engaging in hydrophobic interactions with nonpolar amino acid residues within a protein's binding site. This is often a major driving force for the binding of such molecules.
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). This allows it to form directional interactions with specific amino acid side chains or the peptide backbone, which can be crucial for orienting the molecule correctly within the binding site and contributing to its binding affinity. nih.gov
Electrostatic Interactions: The distribution of charge within the molecule can lead to electrostatic interactions with charged or polar residues in the protein target.
| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Asparagine, Glutamine, Serine, Threonine, Histidine |
| Hydrophobic Interactions | Naphthalene Ring, Benzene Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Electrostatic Interactions | Partial charges on Sulfonamide Oxygens | Lysine, Arginine, Histidine |
Allosteric Modulation and Competitive Inhibition Mechanisms
Sulfonamide and naphthalene-based compounds have been shown to act through various inhibitory mechanisms, including competitive inhibition and allosteric modulation.
Competitive Inhibition: This occurs when a molecule binds to the active site of an enzyme, the same site where the natural substrate binds. This prevents the substrate from binding and the enzyme from carrying out its normal function. The inhibitory effect can be overcome by increasing the concentration of the substrate. For example, certain sulfonamide derivatives that inhibit tubulin polymerization act as competitive inhibitors by binding to the colchicine-binding site on β-tubulin. nih.gov This prevents the tubulin dimers from assembling into microtubules, leading to cell cycle arrest and apoptosis. nih.gov Given its structural similarity, this compound could potentially act as a competitive inhibitor of various enzymes.
Allosteric Modulation: In this mechanism, the inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event causes a conformational change in the enzyme that alters the shape of the active site, making it less effective at binding its substrate and catalyzing the reaction. Naphthalene-containing compounds have been identified as allosteric modulators for certain receptors.
Cellular Permeability and Intracellular Target Engagement
For a compound to be biologically active against an intracellular target, it must first cross the cell membrane. Cellular permeability is a key factor in determining the efficacy of a potential drug.
The permeability of a compound is often predicted by its physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. The Caco-2 cell monolayer assay is a common in vitro method used to predict the intestinal absorption and permeability of compounds. researchgate.net Compounds with good permeability are more likely to reach their intracellular targets. Naphthalene and sulfonamide derivatives have shown a range of permeabilities, with some demonstrating good cell membrane passage. nih.govnih.govresearchgate.net
Once inside the cell, the compound must engage with its target. Target engagement refers to the binding of the molecule to its intended biological target in a cellular environment. This can be demonstrated through various cellular mechanism studies. For example, the ability of tubulin inhibitors to cause cell cycle arrest at the G2/M phase is a direct consequence of their engagement with the microtubule network. nih.gov Studies on a closely related sulfonamide derivative with a naphthalen-1-yl moiety showed that it significantly increased the percentage of cells in the G2/M phase of the cell cycle, indicating successful intracellular target engagement. nih.gov
| Compound Class | Typical Permeability (Papp in Caco-2 assay) | Reference |
|---|---|---|
| Highly Permeable Drugs (e.g., Propranolol) | > 10 x 10⁻⁶ cm/s | researchgate.net |
| Moderately Permeable Compounds | 1-10 x 10⁻⁶ cm/s | researchgate.net |
| Poorly Permeable Drugs (e.g., Ranitidine) | < 1 x 10⁻⁶ cm/s | researchgate.net |
Metabolic Stability in Preclinical Models
Metabolic stability is a critical parameter in drug discovery, as it determines the half-life of a compound in the body. A compound that is rapidly metabolized will be cleared quickly, potentially limiting its therapeutic effect.
Preclinical evaluation of metabolic stability is often conducted using in vitro models, such as liver microsomes or hepatocytes. These systems contain the primary drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. By incubating a compound with these systems and monitoring its disappearance over time, researchers can estimate its metabolic rate.
Studies on some naphthalene-1-sulfonamide (B86908) derivatives have shown them to possess good metabolic stability in liver microsomes. researchgate.net The metabolic fate of sulfonamides can involve N-acetylation, N-oxidation, or hydroxylation of the aromatic rings. The naphthalene moiety can also be a site of metabolism, typically through oxidation to form hydroxylated metabolites. The specific metabolic pathways and the resulting stability of this compound would need to be determined through experimental studies.
Preclinical Potential and Future Research Directions
N-(naphthalen-1-ylmethyl)benzenesulfonamide as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a variety of therapeutic agents. Both the naphthalene (B1677914) and sulfonamide moieties present in this compound are independently recognized as privileged structures in drug discovery.
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a common feature in numerous bioactive compounds. Its rigid and planar structure allows for significant π-π stacking and hydrophobic interactions with biological macromolecules. This has been exploited in the design of agents with a wide range of activities, including anticancer and anti-inflammatory properties. nih.gov For instance, certain naphthalene-based compounds have been developed as potent inhibitors of targets like tubulin and Mcl-1. nih.gov
Similarly, the benzenesulfonamide (B165840) group is a cornerstone of medicinal chemistry, most famously associated with the sulfa antibiotics. nih.gov Beyond their antimicrobial effects, sulfonamide derivatives have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anticancer agents. researchgate.net The sulfonamide functional group can act as a hydrogen bond donor and acceptor, contributing to strong and specific interactions with protein targets. nih.gov
The combination of these two privileged scaffolds in this compound suggests a high potential for this molecule to interact with a diverse array of biological targets. The naphthalene moiety can serve as an anchor, positioning the benzenesulfonamide group for critical interactions within a binding site, or vice versa. This dual-feature framework provides a robust platform for combinatorial chemistry, allowing for the generation of large libraries of analogues with diverse biological activities.
Strategies for Lead Compound Optimization and Analogue Design
Once a lead compound like this compound is identified, the subsequent step involves a meticulous process of structural modification to enhance its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, employs various strategies, including structure-activity relationship (SAR) studies and computational modeling.
Structure-Activity Relationship (SAR) Studies: SAR analysis involves systematically modifying different parts of the lead molecule and evaluating the impact of these changes on its biological activity. For this compound, key areas for modification include:
The Naphthalene Ring: Substituents can be introduced at various positions on the naphthalene ring to probe for additional binding interactions. The position of the methylene (B1212753) linker (1-position vs. 2-position) can also significantly influence activity.
The Benzenesulfonamide Moiety: The phenyl ring of the benzenesulfonamide can be substituted with a wide range of functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate electronic properties and steric interactions.
The Sulfonamide Linker: The nitrogen of the sulfonamide can be further substituted, or the linker between the naphthalene and sulfonamide groups can be altered in length or flexibility to optimize the orientation of the two key pharmacophores.
Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools in lead optimization. nih.gov Molecular docking can predict the binding mode of this compound and its analogues within a target's active site, guiding the design of modifications that enhance binding affinity. QSAR models can establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the potency of novel, unsynthesized analogues.
An example of a lead optimization strategy for a related class of compounds, 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, involved modifying the linkers between the naphthalene and benzene (B151609) rings and altering the substituents on the aryl moieties to improve their inhibitory activity against the Keap1-Nrf2 protein-protein interaction.
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which acknowledges that many drugs exert their therapeutic effects by interacting with multiple targets. Given that this compound is built from two privileged scaffolds, it is an excellent candidate for exploration as a multi-target agent. nih.gov
A multi-targeting approach could be particularly beneficial in complex diseases such as cancer or neurodegenerative disorders, where multiple pathological pathways are often involved. For instance, an analogue of this compound could be designed to simultaneously inhibit a key enzyme in a cancer cell's proliferation pathway while also blocking a pro-inflammatory signaling cascade.
The sulfonamide moiety itself has been a key component in the design of multi-target drugs. nih.gov Researchers have successfully developed sulfonamide-based compounds that exhibit dual inhibitory activity against targets such as carbonic anhydrases and certain kinases. The versatile nature of the sulfonamide scaffold allows for its incorporation into a wide range of molecular architectures to achieve desired polypharmacological profiles.
Future research in this area would involve screening this compound and its analogues against a broad panel of biological targets to identify any potential multi-targeting capabilities. Hits from such screens could then be optimized to fine-tune their activity against the desired combination of targets.
Addressing Challenges in Preclinical Development and Efficacy Enhancement
The transition from a promising lead compound to a clinical candidate is often hampered by challenges related to its preclinical development, including issues with pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy.
Pharmacokinetic Profile: A key challenge for many aromatic compounds, including those with a naphthalene core, can be poor aqueous solubility, which can limit oral bioavailability. Strategies to address this include the introduction of polar functional groups or the use of formulation techniques. Metabolic stability is another critical factor; the naphthalene and benzene rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Modifications that block these metabolic "hot spots" can improve the compound's half-life in the body.
In Vivo Efficacy: Demonstrating efficacy in animal models of disease is a crucial step in preclinical development. For this compound, this would involve selecting appropriate animal models based on its identified biological activity. For example, if it shows potent anticancer activity in vitro, its efficacy would need to be evaluated in xenograft models. A study on a series of novel benzenesulfonamide perforin (B1180081) inhibitors highlighted the importance of establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship to inform dosing strategies for maximizing in vivo efficacy. nih.gov
Enhancing efficacy can also involve the development of prodrugs. A prodrug is an inactive or less active precursor that is metabolized in the body to release the active drug. This approach can be used to improve solubility, increase metabolic stability, or achieve targeted delivery of the active compound.
Emerging Therapeutic Areas and Unexplored Biological Pathways
The structural features of this compound suggest its potential applicability in a variety of therapeutic areas beyond those traditionally associated with its constituent scaffolds.
Emerging Therapeutic Targets: The field of drug discovery is constantly evolving, with new biological targets being identified and validated. The promiscuous binding nature of privileged scaffolds means that compounds like this compound could be active against these emerging targets. For example, protein-protein interactions (PPIs) have emerged as a challenging but important class of therapeutic targets. The rigid naphthalene scaffold could provide a suitable platform for designing inhibitors of specific PPIs.
Unexplored Biological Pathways: While the individual components of this compound have been extensively studied, their combination may lead to interactions with previously unexplored biological pathways. For instance, research has shown that some sulfonamide derivatives can act as inhibitors of tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov The metabolic pathways of naphthalene sulfonates have also been a subject of study, primarily in the context of environmental biodegradation, but this knowledge could potentially be leveraged for therapeutic applications. nih.gov
Future research should involve unbiased screening approaches, such as phenotypic screening, to identify novel biological activities of this compound and its analogues. This could uncover unexpected therapeutic opportunities and shed light on novel biological pathways that can be targeted for drug development.
Q & A
What are the common synthetic routes for N-(naphthalen-1-ylmethyl)benzenesulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, This compound derivatives can be synthesized by reacting benzenesulfonyl chloride with naphthalen-1-ylmethanamine in anhydrous methanol under reflux, followed by purification via column chromatography (ethyl acetate/petroleum ether gradients) . Yields range from 43% to 88%, depending on substituents and reaction optimization. Key steps include controlling moisture (using anhydrous solvents) and catalysts like tetrabutylammonium iodide (TBAI) for improved efficiency .
How is the crystal structure of this compound determined?
Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using Mo-Kα radiation. The SHELX suite (e.g., SHELXL for refinement) is used to solve structures, analyzing bond lengths, angles, and hydrogen bonding. For example, the dihedral angle between the naphthyl and benzene rings in related structures is ~86.6°, with N–H···O hydrogen bonds forming chains in the crystal lattice .
How do structural modifications influence its enzyme inhibitory activity?
Level: Advanced
Methodological Answer:
Modifications at the sulfonamide group or aromatic rings are studied via structure-activity relationship (SAR) assays. For carbonic anhydrase (CA) inhibition, introducing hydroxyl or trifluoromethyl groups enhances binding to the zinc-active site. Activity is quantified using stopped-flow CO₂ hydration assays (pH 7.5, 20°C), with IC₅₀ values compared to reference inhibitors like acetazolamide. Molecular docking (e.g., AutoDock Vina) validates binding modes against CA IX/XII isoforms .
What computational methods predict binding modes with target enzymes?
Level: Advanced
Methodological Answer:
Docking studies use crystal structures of target enzymes (PDB IDs: 3IAI for CA IX) and software like GOLD or Schrödinger Suite. Ligand structures are minimized with Gaussian09, and binding affinities calculated via MM-GBSA. For example, This compound derivatives show hydrogen bonding with Thr199 and hydrophobic interactions with Val121 in CA XII .
What spectroscopic techniques confirm the structure post-synthesis?
Level: Basic
Methodological Answer:
1H and 13C NMR (400 MHz, CDCl₃ or DMSO-d6) identify proton environments (e.g., sulfonamide NH at δ 5.2–5.5 ppm). Mass spectrometry (ESI–MS) confirms molecular ions ([M+H]+). For example, N-(naphthalen-1-ylmethyl)-N-(phenylsulfonyl)benzenesulfonamide shows a molecular ion at m/z 439.1 .
How does the dihedral angle between aromatic rings affect molecular packing?
Level: Advanced
Methodological Answer:
Dihedral angles (e.g., 86.6° in N-(1-naphthyl)benzenesulfonamide) are calculated from X-ray data using SHELXL. Larger angles reduce π-π stacking, favoring hydrogen-bonded chains (N–H···O) along crystallographic axes. This packing influences solubility and thermal stability, assessed via TGA/DSC .
What strategies resolve contradictory bioactivity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell lines, pH). Standardization includes:
- Using identical enzyme isoforms (e.g., recombinant hCA XII vs. bovine CA).
- Normalizing data to internal controls (e.g., acetazolamide for CA assays).
- Statistical validation via ANOVA or t-tests (p < 0.05). Cross-study meta-analyses are recommended .
What are the key steps in purifying this compound?
Level: Basic
Methodological Answer:
Post-synthesis, purification involves silica gel column chromatography (eluent: 1:4.5 ethyl acetate/petroleum ether). TLC monitors fractions (Rf ~0.3). Recrystallization from ethanol/water mixtures yields high-purity crystals. Purity is confirmed by HPLC (C18 column, 90% acetonitrile/water, retention time ~12 min) .
How are metal complexes of this sulfonamide synthesized and characterized?
Level: Advanced
Methodological Answer:
Mn(II) complexes are synthesized by refluxing the sulfonamide with MnCl₂ in ethanol. Characterization includes:
- UV-Vis spectroscopy : d-d transitions (λmax ~450 nm).
- IR spectroscopy : Shift in ν(N–H) from ~3300 cm⁻¹ (free ligand) to ~3150 cm⁻¹ (coordinated).
- Antimicrobial assays : MIC values against S. aureus and E. coli via broth dilution .
What role does hydrogen bonding play in crystal lattice stability?
Level: Advanced
Methodological Answer:
Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) link molecules into 1D chains, stabilizing the lattice. These interactions are identified via X-ray data and Hirshfeld surface analysis. Thermal stability (TGA) shows decomposition above 200°C, correlating with hydrogen bond density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
